3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

Medicinal Chemistry Nucleophilic Aromatic Substitution Process Optimization

Exclusive 3-chloro-2-(cyclopentyloxy)-4-nitropyridine (CAS: 1881288-97-6) with >95% purity. Its unique 2-cyclopentyloxy-3-chloro-4-nitro substitution pattern provides a reactivity vector unattainable with in-class analogs like 3-chloro-4-nitropyridine. The solid physical state (mp 58-62°C) enables accurate gravimetric dispensing for automated parallel synthesis, eliminating cold-chain logistics. The 4-nitro group activates exclusive SNAr at the 3-chloro position, allowing sequential functionalization for 2,3,4-trisubstituted pyridine cores. Cyclopentyloxy imparts 0.5-1.2 logP increase over methoxy/ethoxy analogs, enhancing passive permeability for CNS-targeted lead optimization. Ideal for process chemistry campaigns scaling from discovery to preclinical supply.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
Cat. No. B8028681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(cyclopentyloxy)-4-nitropyridine
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CC(=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O3/c11-9-8(13(14)15)5-6-12-10(9)16-7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyCGFHTRPZALXZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine: Chemical Identity and Structural Characteristics for Research Procurement


3-Chloro-2-(cyclopentyloxy)-4-nitropyridine (CAS: 1881288-97-6, MF: C₁₀H₁₁ClN₂O₃, MW: 242.66 g/mol) is a heterocyclic nitropyridine derivative characterized by a chlorine atom at the 3-position, a cyclopentyloxy group at the 2-position, and a nitro group at the 4-position of the pyridine ring . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily as a precursor for kinase inhibitors and antiparasitic agents, with the nitro group acting as an electron-withdrawing moiety that activates the ring toward nucleophilic aromatic substitution at the 2-position .

Why Generic Substitution of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine with Other Nitropyridines Fails


Attempts to substitute 3-chloro-2-(cyclopentyloxy)-4-nitropyridine with other in-class compounds, such as 3-chloro-4-nitropyridine, 2-chloro-5-nitropyridine, or 4-chloro-3-nitropyridine, are scientifically invalid due to fundamentally different regiochemical reactivity profiles. In nitropyridines, the nitro group directs nucleophilic aromatic substitution (SNAr) to specific ring positions depending on its placement relative to the leaving group. For example, 3-chloro-4-nitropyridine undergoes SNAr exclusively at the 3-position [1], whereas the 2-cyclopentyloxy-3-chloro-4-nitro substitution pattern in the target compound provides a distinct reactivity vector at the 2-position . This positional differentiation dictates the final connectivity in downstream coupling reactions and cannot be compensated for by simply changing reaction conditions.

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Yield Differentiation: Cyclopentyloxy Introduction via SNAr in DMF

The introduction of the cyclopentyloxy group at the 2-position of 3-chloro-4-nitropyridine via nucleophilic aromatic substitution with cyclopentanol proceeds with yields that are solvent- and base-dependent. Under optimized conditions using K₂CO₃ as base in DMF at 80°C, yields of 70-85% are achievable . In contrast, the corresponding reaction with the 3-bromo analog (3-bromo-4-nitropyridine) under identical conditions is complicated by competitive debromination side reactions, which reduce isolated yields to approximately 45-60% [1].

Medicinal Chemistry Nucleophilic Aromatic Substitution Process Optimization

Nucleophilic Aromatic Substitution Reactivity: Relative Rate Constants vs. Isomeric Chloronitropyridines

In nucleophilic displacement reactions with piperidine in ethanol at 25°C, 2-chloro-3-nitropyridine exhibits a second-order rate constant (k₂) of 2.38 × 10⁻³ L·mol⁻¹·s⁻¹, whereas the isomeric 2-chloro-5-nitropyridine is approximately 100-fold less reactive with k₂ = 2.4 × 10⁻⁵ L·mol⁻¹·s⁻¹ [1]. The target compound, bearing a 3-chloro substituent with an adjacent 4-nitro group (para to the leaving group in the context of the pyridine nitrogen), is predicted to exhibit reactivity comparable to the highly activated 2-chloro-3-nitropyridine system, given the established ortho/para-directing effect of the nitro group in pyridine SNAr [2].

Physical Organic Chemistry SNAr Kinetics Reaction Engineering

Steric and Electronic Substituent Effects: Cyclopentyloxy vs. Methoxy/Ethoxy/Propoxy Analogs

The cyclopentyloxy group imparts distinct steric and electronic properties compared to linear or smaller cyclic alkoxy substituents. In a comparative analysis of 2-alkoxy-3-chloro-4-nitropyridine analogs, the cyclopentyloxy derivative exhibits a calculated logP of 2.97 ± 0.3, which is approximately 0.8-1.2 logP units higher than the methoxy analog (logP ≈ 1.8) and 0.3-0.5 logP units higher than the ethoxy analog (logP ≈ 2.5) . This lipophilicity differential is attributed to the greater hydrophobic surface area of the cyclopentyl ring (five methylene units) relative to linear alkyl chains of equivalent carbon count, due to reduced conformational entropy upon aqueous solvation.

Medicinal Chemistry Lipophilicity Modulation Structure-Activity Relationships

Crystallinity and Handling Characteristics: Solid-State Differentiation from Oily or Low-Melting Analogs

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is reported as a yellow solid with a melting point of approximately 58-62°C . In contrast, the structurally related intermediate 3-chloro-4-nitropyridine (lacking the 2-cyclopentyloxy group) is described as a light yellow liquid to low-melting solid at ambient temperature, with a melting point below 20°C and a boiling point of 255.5°C at 760 mmHg . The solid-state nature of the target compound facilitates precise weighing, storage stability, and handling in parallel synthesis workflows, whereas the liquid or low-melting analog requires specialized cold storage (-20°C under inert atmosphere) to prevent degradation.

Process Chemistry Solid-State Characterization Formulation Development

Substituent Effect on Pyridine Ring Basicity: pKa Modulation for Downstream Metalation Chemistry

The introduction of the 2-cyclopentyloxy group modulates the basicity of the pyridine nitrogen through a combination of electron-donating resonance and steric effects. In studies of di-substituted 4-nitropyridine derivatives, the presence of a 2-alkoxy substituent reduces the pKa of the conjugate acid by approximately 0.5-1.5 units relative to the unsubstituted 4-nitropyridine core (pKa ≈ 1.6-2.0 for protonated 4-nitropyridine) [1]. This reduced basicity is advantageous in directed ortho-metalation (DoM) strategies, as it minimizes competitive coordination of the pyridine nitrogen to organolithium or organomagnesium bases, thereby reducing undesired side reactions and improving the efficiency of subsequent C-C bond formation at the 5-position.

Organometallic Chemistry Directed Ortho-Metalation Basicity Measurements

Recommended Research and Industrial Application Scenarios for 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Sequential SNAr

The high SNAr reactivity of the 3-chloro group, activated by the adjacent 4-nitro moiety, makes this compound an ideal building block for constructing 2,3,4-trisubstituted pyridine cores commonly found in kinase inhibitors and antiparasitic agents . The cyclopentyloxy group remains intact during the initial chlorine displacement, allowing sequential functionalization: first at the 3-position (via SNAr with amines or thiols), followed by nitro group reduction to the corresponding 4-aminopyridine for subsequent acylation or heterocycle formation. This orthogonal reactivity profile is validated by the compound's established use as a precursor for kinase inhibitor development .

Process Chemistry: Scale-Up Campaigns Requiring Reproducible Yields and Solid Handling

For process chemistry groups planning multi-step synthesis campaigns, the combination of high isolated yields (70-85%) in the key alkoxylation step and the solid physical state (mp 58-62°C) provides tangible operational advantages. The solid form eliminates the need for cold-chain storage and enables accurate gravimetric dispensing in automated parallel synthesis platforms, while the high-yielding SNAr step minimizes material losses and reduces the overall cost per gram of final target compounds. These features are particularly valuable when scaling from milligram discovery quantities to gram-scale preclinical supply.

Lipophilicity-Driven Analog Design for Oral Bioavailability Optimization

The cyclopentyloxy group provides a 0.5-1.2 logP unit increase in lipophilicity compared to methoxy and ethoxy analogs , positioning this building block as a strategic choice for medicinal chemists seeking to enhance passive membrane permeability in lead optimization programs. This property is particularly relevant for CNS-targeted therapeutics, where logP values in the 2-4 range are often correlated with improved blood-brain barrier penetration. The compound serves as a versatile entry point for generating focused libraries of cyclopentyloxy-containing analogs for SAR exploration in neurology and anti-infective programs.

Directed Ortho-Metalation Chemistry at the C5 Position

The reduced basicity of the pyridine nitrogen conferred by the 2-cyclopentyloxy substituent (estimated ΔpKa ≈ -0.5 to -1.0 relative to 4-nitropyridine) minimizes competitive metal coordination during organolithium-mediated directed ortho-metalation (DoM) reactions. This enables clean deprotonation at the C5 position for subsequent electrophilic trapping, providing access to 3-chloro-2-cyclopentyloxy-4-nitro-5-substituted pyridines that are otherwise difficult to access via direct electrophilic aromatic substitution due to the deactivating nitro group. This regioselective functionalization expands the accessible chemical space for medicinal chemistry exploration.

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